molecular formula C17H26O4S B14338406 2-(5,5-Dimethylcyclohex-2-en-1-yl)ethanol;4-methylbenzenesulfonic acid CAS No. 106673-00-1

2-(5,5-Dimethylcyclohex-2-en-1-yl)ethanol;4-methylbenzenesulfonic acid

Cat. No.: B14338406
CAS No.: 106673-00-1
M. Wt: 326.5 g/mol
InChI Key: HQKXALLTWCCWRP-UHFFFAOYSA-N
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Description

2-(5,5-Dimethylcyclohex-2-en-1-yl)ethanol;4-methylbenzenesulfonic acid is a compound with the molecular formula C15H24O3S. It is known for its unique structure, which includes a cyclohexene ring with two methyl groups and an ethanol group, combined with a 4-methylbenzenesulfonic acid moiety. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,5-Dimethylcyclohex-2-en-1-yl)ethanol typically involves the reaction of 5,5-dimethylcyclohex-2-en-1-one with an appropriate reducing agent to form the corresponding alcohol. This is followed by the reaction with 4-methylbenzenesulfonic acid to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(5,5-Dimethylcyclohex-2-en-1-yl)ethanol;4-methylbenzenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as amines or alcohols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group yields the corresponding ketone, while substitution reactions can produce a variety of esters and amides .

Scientific Research Applications

2-(5,5-Dimethylcyclohex-2-en-1-yl)ethanol;4-methylbenzenesulfonic acid is used in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-(5,5-Dimethylcyclohex-2-en-1-yl)ethanol;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence oxidative stress and inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5,5-Dimethylcyclohex-2-en-1-yl)ethanol;4-methylbenzenesulfonic acid is unique due to its combination of a cyclohexene ring with an ethanol group and a sulfonic acid moiety. This structure imparts distinct chemical properties and potential biological activities that are not observed in similar compounds.

Properties

CAS No.

106673-00-1

Molecular Formula

C17H26O4S

Molecular Weight

326.5 g/mol

IUPAC Name

2-(5,5-dimethylcyclohex-2-en-1-yl)ethanol;4-methylbenzenesulfonic acid

InChI

InChI=1S/C10H18O.C7H8O3S/c1-10(2)6-3-4-9(8-10)5-7-11;1-6-2-4-7(5-3-6)11(8,9)10/h3-4,9,11H,5-8H2,1-2H3;2-5H,1H3,(H,8,9,10)

InChI Key

HQKXALLTWCCWRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1(CC=CC(C1)CCO)C

Origin of Product

United States

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